molecular formula C9H17NO3 B1404321 tert-butyl N-(2-hydroxycyclobutyl)carbamate CAS No. 1824118-02-6

tert-butyl N-(2-hydroxycyclobutyl)carbamate

Cat. No.: B1404321
CAS No.: 1824118-02-6
M. Wt: 187.24 g/mol
InChI Key: FVUJIZNXJAXEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-hydroxycyclobutyl)carbamate is an organic compound with the molecular formula C9H17NO3 It is a carbamate derivative, featuring a tert-butyl group attached to the nitrogen atom and a hydroxycyclobutyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-hydroxycyclobutyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-hydroxycyclobutylamine. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-hydroxycyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbamate derivatives with different functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-(2-hydroxycyclobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-(2-hydroxycyclobutyl)carbamate exerts its effects involves the interaction of its carbamate moiety with specific molecular targets. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-(2-hydroxycyclobutyl)carbamate is unique due to its hydroxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry .

Properties

IUPAC Name

tert-butyl N-(2-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Reactant of Route 5
tert-butyl N-(2-hydroxycyclobutyl)carbamate
Reactant of Route 6
tert-butyl N-(2-hydroxycyclobutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.